molecular formula C15H24O B192323 SANTALOL CAS No. 11031-45-1

SANTALOL

Cat. No.: B192323
CAS No.: 11031-45-1
M. Wt: 220.35 g/mol
InChI Key: OJYKYCDSGQGTRJ-PIDYCISJSA-N
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Description

This compound, also known as Santalol , is a naturally occurring sesquiterpene . It has a sweet woody odor, making it useful in essential oils . It has been found to have antibacterial, anti-hyperglycemic, anti-inflammatory, and antioxidant effects .


Synthesis Analysis

The commercial product is generally a mixture of α- and β-santalol obtained by fractional distillation of sandalwood oil . Noncommercial syntheses are also known .


Molecular Structure Analysis

The molecular formula of this compound is C15H24O . Its average mass is 220.350 Da and its monoisotopic mass is 220.182709 Da .


Physical and Chemical Properties Analysis

This compound is almost colorless to slightly yellow thick liquid . Its relative density is 0.965-0.975, and its refractive index is 1.5060-1.5090 . It has a flash point above 100°C and is soluble in 4 volumes of 70% ethanol and oily fragrances .

Scientific Research Applications

Chiroptical Properties and Stereochemistry

  • Chiroptical Studies : A study by Zou Zhichen et al. (1988) explored the chiroptical properties of optically pure dimethylidenebicyclo[2.2.1]hept-2-yl derivatives, contributing to the understanding of the chiroptical properties in similar compounds.

Synthetic Transformations

  • Synthetic Applications : The work of N. F. Bondar' et al. (2001) and A. Gasanov (2003) involved synthesis and transformation of compounds related to 2-methylenebicyclo[2.2.1]heptane, providing insight into methodologies for synthesizing structurally similar compounds.

Reaction Mechanisms and Crystal Structures

  • Reaction Mechanisms and Structural Analysis : Studies such as those by M. Przybylska and D. Garratt (1981) and T. Cameron et al. (1994) provide insights into reaction mechanisms and crystal structures of compounds with bicyclo[2.2.1]heptane units, relevant to the study of 2-methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol.

Environmental and Analytical Chemistry

  • Analytical and Environmental Aspects : Research by O. V. Budarina et al. (2020) on the environmental impact of related compounds and Xuejun Huang et al. (2011) on the liquid-liquid equilibria involving similar compounds shed light on the analytical and environmental applications of such chemicals.

Mechanism of Action

Target of Action

Santalol, a sesquiterpene isolated from Sandalwood, has been found to have a variety of therapeutic properties, including anti-inflammatory, anti-oxidant, anti-viral, and anti-bacterial activities . It has been shown to have anticancer effects in chemically-induced skin carcinogenesis .

Mode of Action

This compound’s mode of action is primarily through its interaction with these targets, leading to a variety of cellular changes. For instance, it has been shown to induce cell-cycle arrest and apoptosis in cancer cells . The molecular mechanisms of such antitumor effects are credited to modifications in major cancer signaling pathways, including AP-1, MAPK, PI3K/Akt and β-catenin pathways, in addition to the caspases/PARP activation and p21 up-regulations .

Biochemical Pathways

This compound affects several biochemical pathways. The biosynthetic pathways of santalenes and santalols have been elucidated using a synthetic biology strategy . The optimized chimeric CYP736A167opt-46tATR1opt exhibits higher activity to oxidize santalenes into santalols .

Pharmacokinetics

It is known that this compound is a major component of sandalwood oil, which is obtained from the steam distillation of the heartwood of the sandalwood tree .

Result of Action

The result of this compound’s action at the molecular and cellular level is primarily its anticancer effects. It has been shown to reduce visible prostate tumors, protect normal tissue, and delay progression from a precancerous condition to a high-grade form of cancer . It also has antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the production of this compound is influenced by the growth conditions of the sandalwood tree. The tree is slow-growing and takes about 15–20 years to form heartwood from which oil is distilled .

Biochemical Analysis

Biochemical Properties

Santalol interacts with various enzymes and proteins in biochemical reactions . The biosynthesis pathways of this compound were constructed using a synthetic biology strategy . The assembled biosynthetic cassettes were integrated into the multiple copy loci of δ gene in S. cerevisiae BY4742 . The optimized chimeric CYP736A167opt-46tATR1opt exhibits higher activity to oxidize santalenes into santalols .

Cellular Effects

This compound has excellent pharmacological activities such as antibacterial, anti-inflammatory, and antitumor . It influences cell function by interacting with various cellular processes .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The de novo synthesis of santalols by P450-CPR chimera in S. cerevisiae is a key step in its mechanism of action .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are being researched . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-Methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol can be achieved by a multi-step synthetic pathway that involves the preparation of intermediate compounds.", "Starting Materials": [ "2-methyl-1-pentene", "2-methylcyclohexanone", "sodium borohydride", "acetic acid", "sodium hydroxide", "magnesium", "bromobutane", "methyl iodide", "2-methyl-3-methylenebicyclo[2.2.1]heptan-2-one" ], "Reaction": [ "Step 1: Preparation of 2-methyl-5-penten-2-ol from 2-methyl-1-pentene via hydroboration-oxidation reaction using sodium borohydride and acetic acid.", "Step 2: Conversion of 2-methyl-5-penten-2-ol to 2-methyl-5-penten-1-al using sodium hydroxide.", "Step 3: Preparation of Grignard reagent by reacting magnesium with 2-methylcyclohexanone.", "Step 4: Alkylation of 2-methyl-5-penten-1-al with the Grignard reagent prepared in step 3 to obtain 2-methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol.", "Step 5: Conversion of 2-methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol to its hydrochloride salt using hydrochloric acid.", "Step 6: Preparation of 2-methyl-3-methylenebicyclo[2.2.1]heptan-2-one from bromobutane and methyl iodide via SN2 reaction.", "Step 7: Reduction of 2-methyl-3-methylenebicyclo[2.2.1]heptan-2-one to 2-methyl-3-methylenebicyclo[2.2.1]heptan-2-ol using sodium borohydride.", "Step 8: Alkylation of 2-methyl-3-methylenebicyclo[2.2.1]heptan-2-ol with 2-methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol hydrochloride salt to obtain the final product." ] }

CAS No.

11031-45-1

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(E)-2-methyl-5-[(2S)-2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl]pent-2-en-1-ol

InChI

InChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3/b11-5+/t13?,14?,15-/m1/s1

InChI Key

OJYKYCDSGQGTRJ-PIDYCISJSA-N

Isomeric SMILES

C/C(=C\CC[C@]1(C2CCC(C2)C1=C)C)/CO

SMILES

CC(=CCCC1(C2CCC(C2)C1=C)C)CO

Canonical SMILES

CC(=CCCC1(C2CCC(C2)C1=C)C)CO

density

0.965-0.975

77-42-9
11031-45-1

physical_description

Liquid
Almost colourless, viscous liquid;  Very rich, warm-woody, sweet, tenacious odour.

Pictograms

Irritant

solubility

Insoluble in water;  soluble in oils;  poorly soluble in propylene glycol and glycerin.
Miscible at room temperature (in ethanol)

Synonyms

santalol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does santalol exert its chemopreventive effects against skin cancer?

A1: α-Santalol exhibits chemopreventive effects against skin cancer through multiple mechanisms. It inhibits tumor initiation and promotion by suppressing the activity of ornithine decarboxylase (ODC) [, , ], an enzyme crucial for cell proliferation. Moreover, α-santalol induces apoptosis, a programmed cell death mechanism, in skin cancer cells [, , , ].

Q2: Does this compound influence cell cycle progression?

A2: Yes, α-santalol induces cell cycle arrest at the G2/M phase in various cancer cell lines, including human epidermoid carcinoma A431 cells [, ] and human breast cancer cells (both ER-positive and ER-negative) []. This arrest disrupts the tightly regulated cell cycle, preventing uncontrolled proliferation often observed in cancer.

Q3: Does this compound impact inflammation?

A3: Yes, both sandalwood oil and its purified components, α-santalol and β-santalol, have shown anti-inflammatory properties. They suppress the production of various cytokines and chemokines stimulated by lipopolysaccharides in skin cells []. This anti-inflammatory activity contributes to its therapeutic potential in inflammatory skin conditions.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H24O, and its molecular weight is 220.35 g/mol.

Q5: What are the key spectroscopic features of this compound?

A5: Spectroscopic data, including NMR and GC-MS, are crucial for the characterization of this compound. For instance, α-santalol was isolated from sandalwood oil and characterized by nuclear magnetic resonance and gas chromatography-mass spectrometry [].

Q6: How does the stereochemistry of the this compound molecule influence its odor?

A6: The odor profile of this compound is greatly influenced by its stereochemistry. Research indicates that (Z)-α-santalol possesses a distinct woody odor, while the (E)-isomer is odorless or exhibits different odor profiles []. This difference highlights the importance of stereochemistry in odor perception.

Q7: Does modifying the side chain of this compound affect its odor?

A7: Yes, modifying the side chain of this compound can significantly impact its odor. Studies have investigated the structure-odor relationship of α-santalol derivatives with modified side chains, revealing that changes to the side chain can alter the odor profile [, ]. These findings underline the importance of the side chain in defining the overall odor characteristics of this compound.

Q8: Has this compound shown efficacy in animal models of disease?

A8: α-Santalol demonstrates chemopreventive effects in various mouse models of skin carcinogenesis, including CD-1, SENCAR, and SKH-1 mice [, , , , , , , ]. These preclinical studies provide strong evidence for this compound's potential as a chemopreventive agent.

Q9: What is the role of this compound in traditional medicine?

A9: Sandalwood and its oil, rich in this compound, have been used in traditional Indian medicine (Ayurveda) for centuries to treat a wide range of ailments, including skin diseases, digestive issues, and fever [].

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